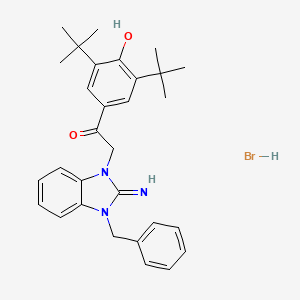![molecular formula C18H20Cl2O4 B4896489 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B4896489.png)
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene, also known as DCM, is a chemical compound that has been widely used in scientific research. It is a potent and selective antagonist of the 5-HT3 receptor, which plays an important role in regulating neurotransmitter release in the central nervous system. DCM has been shown to have a number of important biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mecanismo De Acción
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene acts as a competitive antagonist of the 5-HT3 receptor, binding to the receptor and preventing the binding of serotonin and other agonists. This inhibition of the receptor leads to a decrease in the release of neurotransmitters such as dopamine and norepinephrine, which can have a number of different effects on the central nervous system.
Biochemical and Physiological Effects:
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been shown to have a number of important biochemical and physiological effects. It has been shown to decrease the release of dopamine and norepinephrine in the central nervous system, which can lead to a decrease in anxiety and depression-like behaviors. 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has also been shown to increase the release of acetylcholine, which can improve cognitive function and memory. Additionally, 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been shown to have anti-inflammatory effects, making it a potential treatment for a number of different inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene in lab experiments is its potency and selectivity as a 5-HT3 receptor antagonist. This allows researchers to study the specific effects of this receptor on neurotransmitter release and behavior. However, one limitation of using 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene is that it can have off-target effects on other receptors and neurotransmitter systems, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of different future directions for research on 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. One potential direction is the development of new drugs that target the 5-HT3 receptor, based on the structure of 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. Another direction is the study of the effects of 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene on different neurotransmitter systems and receptors, in order to better understand its mechanism of action. Additionally, 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene could be used to study the role of the 5-HT3 receptor in a number of different psychiatric and neurological disorders, including anxiety, depression, and schizophrenia.
Métodos De Síntesis
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene can be synthesized through a number of different methods. One common method involves the reaction of 2,5-dichlorophenol with 1,3-dimethoxybenzene in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-4-(2,5-dichlorophenoxy)butane to yield 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been used extensively in scientific research due to its potent and selective antagonism of the 5-HT3 receptor. This receptor is involved in the regulation of neurotransmitter release in the central nervous system, and its dysfunction has been implicated in a number of different psychiatric and neurological disorders. 2-[4-(2,5-dichlorophenoxy)butoxy]-1,3-dimethoxybenzene has been used to study the role of the 5-HT3 receptor in these disorders, as well as to develop new drugs that target this receptor.
Propiedades
IUPAC Name |
1,4-dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c1-21-15-6-5-7-16(22-2)18(15)24-11-4-3-10-23-17-12-13(19)8-9-14(17)20/h5-9,12H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHMDELMVICSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-[4-(2,6-dimethoxyphenoxy)butoxy]benzene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B4896423.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B4896432.png)
![1-acetyl-17-(4-ethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4896442.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-phenylglycinamide](/img/structure/B4896446.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B4896450.png)

![2,4-dichloro-5-{[4-(dimethylamino)benzoyl]amino}benzamide](/img/structure/B4896457.png)

![5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4896464.png)
![(2,3-dichlorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B4896473.png)


![6,7-dimethoxy-3-[(4-methylphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4896488.png)